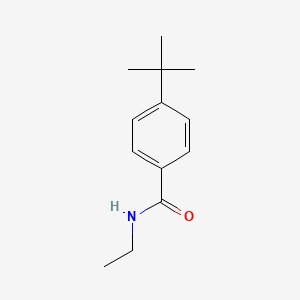

4-t-Butyl-N-ethylbenzamide

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-tert-butyl-N-ethylbenzamide |

InChI |

InChI=1S/C13H19NO/c1-5-14-12(15)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |

InChI Key |

VAACBVOESAXQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

4-t-Butyl-N-ethylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.

Substitution: The aromatic ring of 4-t-Butyl-N-ethylbenzamide can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration .

Scientific Research Applications

4-t-Butyl-N-ethylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-t-Butyl-N-ethylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can enhance the compound’s stability and binding affinity to its target, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The tert-butyl group in 4-t-Butyl-N-ethylbenzamide contrasts sharply with substituents in analogs:

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Contains bromo (electron-withdrawing) and nitro (strongly electron-withdrawing) groups.

- N-Butyl-4-chlorobenzamide (): Features a chloro group (electron-withdrawing) and a butyl chain on the amide nitrogen.

- 4-(tert-Butyl)-N,N-dimethylbenzamide (): The dimethylamide group introduces greater steric hindrance around the nitrogen, reducing nucleophilic reactivity relative to the monoethyl substituent in 4-t-Butyl-N-ethylbenzamide .

Physical Properties and Solubility

*Inferred from structural analogs in and , where nitro groups reduce melting points due to disrupted crystal packing .

Reactivity in Chemical Reactions

- Steric Effects : The tert-butyl group in 4-t-Butyl-N-ethylbenzamide hinders electrophilic substitution at the para position, directing reactions to meta positions. In contrast, bromo or chloro substituents (e.g., in ) activate the ring for nucleophilic aromatic substitution .

- Amide Reactivity : The ethyl group on the amide nitrogen offers less steric hindrance than dimethyl or butyl groups (), enabling faster hydrolysis or nucleophilic acyl substitution compared to bulkier analogs .

Research Findings and Structural Insights

- Crystal Packing : Bulky tert-butyl groups (as in 4-t-Butyl-N-ethylbenzamide) disrupt close molecular packing, leading to lower melting points compared to planar nitro-substituted analogs () .

- Hydrogen Bonding : Ethylamide groups form weaker hydrogen bonds than methoxy or sulfamoyl substituents, impacting solubility and solid-state stability () .

Q & A

Q. What orthogonal analytical techniques validate the stability of 4-t-Butyl-N-ethylbenzamide under varying storage conditions?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) with HPLC purity checks at 25°C/60% RH and 40°C/75% RH. Monitor degradation products via LC-MS. Solid-state stability is assessed using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Forced degradation (acid/base, oxidative stress) identifies vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.